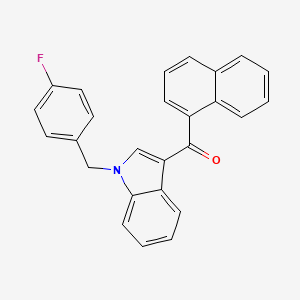
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FUB-JWH 018 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
科学的研究の応用
Forensic Identification and Quantification
The compound has been identified and quantified in illegal products obtained via the internet, highlighting its relevance in forensic toxicology. The presence of this compound and similar synthetic cannabinoids in various commercial products has been extensively documented, with contents varying significantly, emphasizing the need for accurate detection and quantification methods in forensic investigations (Nakajima et al., 2011), (Nakajima et al., 2011).
Analytical Differentiation of Structural Isomers
The compound's structural isomers, such as FUB-JWH-018, have been a subject of analytical differentiation using mass spectrometry. This differentiation is crucial in forensic drug analysis, especially when certain isomers are legally controlled. Techniques like electrospray ionization–triple quadrupole mass spectrometry have been employed to significantly differentiate these isomers, contributing to the precision of forensic toxicology (Chikumoto et al., 2019).
Development of Radioligands for PET Imaging
Derivatives of the compound, specifically carbon-11-labeled aminoalkylindole derivatives, have been synthesized as candidates for cannabinoid receptor radioligands. This development is significant for PET imaging, particularly for studying conditions like alcohol abuse, demonstrating the compound's potential in advancing neuroimaging techniques (Gao et al., 2014).
Understanding Metabolic Pathways
The compound and its derivatives have been a focus in studies aimed at understanding their metabolic pathways, especially their interaction with cytochrome P450 enzymes. These studies are pivotal for comprehending the pharmacokinetics and potential toxicological properties of synthetic cannabinoids, contributing to drug safety and therapeutic efficacy (Chimalakonda et al., 2012).
Insights into Crystal Structure
Studies have also been conducted to understand the crystal structure of related compounds, providing insights into molecular interactions like hydrogen bonding, which are essential for the design and development of new drugs. This understanding aids in predicting the behavior of these compounds under various conditions, facilitating their application in pharmaceuticals (Mohri et al., 2015).
特性
分子式 |
C26H18FNO |
|---|---|
分子量 |
379.4 |
IUPAC名 |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2 |
InChIキー |
VREQTLWJHFQLEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
外観 |
Assay:≥98%A crystalline solid |
同義語 |
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



